Eburicoic acid
CAS No.: 560-66-7
Cat. No.: VC21345100
Molecular Formula: C31H50O3
Molecular Weight: 470.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 560-66-7 |
---|---|
Molecular Formula | C31H50O3 |
Molecular Weight | 470.7 g/mol |
IUPAC Name | 2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid |
Standard InChI | InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34) |
Standard InChI Key | UGMQOYZVOPASJF-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O |
Canonical SMILES | CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O |
Pharmacological Activities
Anti-inflammatory Effects
Eburicoic acid has demonstrated significant anti-inflammatory properties in multiple studies. Research using RAW264.7 macrophage cells showed that eburicoic acid effectively inhibits the production of inflammatory mediators induced by lipopolysaccharide (LPS) .
In a detailed study, eburicoic acid significantly inhibited the release of inflammatory mediators including nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages . The compound also suppressed the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) . These effects occurred in a dose- and time-dependent manner, suggesting a direct relationship between eburicoic acid concentration and anti-inflammatory activity.
Further studies have shown that eburicoic acid significantly reduces paw edema in carrageenan-induced inflammation models. The compound increases the activities of antioxidant enzymes, including catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) in inflamed tissues . Additionally, eburicoic acid attenuates the levels of inflammatory markers such as malondialdehyde (MDA), nitric oxide (NO), TNF-α, and IL-1β in both edema tissue and serum .
Antidiabetic and Antihyperlipidemic Effects
Eburicoic acid exhibits potent antidiabetic and antihyperlipidemic activities, making it a promising candidate for metabolic disorder management. Studies in high-fat diet (HFD)-fed mice have shown that eburicoic acid treatment enhances glucose uptake and inhibits hepatic glucose production, resulting in reduced blood glucose levels .
In streptozotocin (STZ)-induced diabetic mice, oral administration of eburicoic acid significantly lowered blood glucose and glycated hemoglobin (HbA1c) levels while increasing insulin levels . Treatment with eburicoic acid also restored the size and function of pancreatic islet cells, suggesting a protective effect on pancreatic β-cells .
Analgesic Effects
In addition to its anti-inflammatory properties, eburicoic acid demonstrates significant analgesic effects. Studies have shown that treatment with eburicoic acid significantly inhibits acetic acid-induced writhing responses and reduces formalin-induced pain in the late phase . These findings suggest that eburicoic acid may be effective in managing various types of pain, particularly inflammatory pain.
The analgesic effects of eburicoic acid appear to be closely related to its anti-inflammatory activities, as pain reduction correlates with decreased levels of inflammatory mediators and cytokines . This dual analgesic and anti-inflammatory action makes eburicoic acid a promising candidate for conditions characterized by both pain and inflammation.
Molecular Mechanisms
PI3K/Akt/mTOR/NF-κB Pathway Modulation
A key mechanism underlying the anti-inflammatory effects of eburicoic acid involves modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR)/nuclear transcription factor-κB (NF-κB) signaling pathway . Studies in LPS-stimulated RAW264.7 cells have shown that eburicoic acid reduces the phosphorylation levels of PI3K, Akt, mTOR, and NF-κBp65 in a dose- and time-dependent manner .
This pathway plays a critical role in regulating inflammatory responses, with NF-κB serving as a master regulator of pro-inflammatory gene expression. By inhibiting the activation of this pathway, eburicoic acid effectively suppresses the production of inflammatory mediators and cytokines, thereby attenuating inflammatory responses .
GLUT4 and AMPK Signaling
The antidiabetic effects of eburicoic acid are largely mediated through the glucose transporter type 4 (GLUT4) and 5′-adenosine monophosphate-activated protein kinase (AMPK) signaling pathways . In skeletal muscle, eburicoic acid enhances the expression levels of phosphorylated AMPK and membrane GLUT4, facilitating glucose uptake and utilization . This effect is similar to that of established antidiabetic medications like metformin.
In the liver, eburicoic acid increases phosphorylated AMPK levels and promotes the phosphorylation of forkhead box protein O1 (FOXO1), a transcription factor involved in gluconeogenesis regulation . These molecular changes lead to decreased expression of phosphoenolpyruvate carboxykinase (PEPCK), a key gluconeogenic enzyme, resulting in reduced hepatic glucose production and lower blood glucose levels .
Regulation of Lipid Metabolism
Eburicoic acid regulates lipid metabolism through multiple mechanisms. In the liver, it increases the expression of peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that promotes fatty acid oxidation . Simultaneously, eburicoic acid reduces the expression of fatty acid synthase (FAS) and sterol regulatory element-binding protein-1c (SREBP-1c), which are involved in lipid synthesis .
In adipose tissue, eburicoic acid decreases the expression of lipogenic enzymes like FAS and peroxisome proliferator-activated receptor γ (PPARγ), leading to reduced lipid accumulation . These molecular changes collectively contribute to the antihyperlipidemic effects of eburicoic acid, resulting in decreased blood triglycerides and improved lipid profiles.
Preclinical Data and Toxicity Profile
Dosage and Administration
In experimental studies, eburicoic acid has been administered at various dosages depending on the model and intended effect. In cell culture studies, concentrations ranging from 0.02 to 0.08 μM have been found suitable for RAW264.7 cells, with no obvious cytotoxicity observed within this range . The compound significantly inhibits inflammatory responses at these concentrations without compromising cell viability.
In animal studies, eburicoic acid has been typically administered orally by gavage at multiple dose levels. The compound has demonstrated efficacy in modulating metabolic parameters in diabetic mice, with experimental protocols generally involving daily administration for periods ranging from 2 to several weeks . These dosing regimens have shown beneficial effects on glucose homeostasis and lipid profiles without apparent adverse effects.
Future Research Directions
Expanding Therapeutic Applications
While current research has established several pharmacological activities of eburicoic acid, future studies could explore additional therapeutic applications. Given its effects on inflammatory and metabolic pathways, investigating the potential benefits of eburicoic acid in conditions such as neurodegenerative disorders, cardiovascular diseases, and cancer would be valuable. These conditions share common pathogenic mechanisms involving inflammation and metabolic dysregulation that might be targeted by eburicoic acid.
Further research on the synergistic effects of eburicoic acid with established therapeutics could also yield valuable insights. Combination approaches might enhance efficacy or allow for dose reductions of conventional medications, potentially reducing side effects while maintaining therapeutic benefits.
Clinical Translation Challenges
Translating the promising preclinical findings on eburicoic acid to clinical applications faces several challenges. Pharmacokinetic considerations, including absorption, distribution, metabolism, and excretion profiles in humans, require thorough investigation. The high lipophilicity of eburicoic acid (XLogP3-AA value of 8) may pose bioavailability challenges that need to be addressed through appropriate formulation strategies.
Additionally, large-scale production of eburicoic acid with consistent quality represents another significant challenge. While the compound can be isolated from natural sources, yield and purity considerations may necessitate the development of efficient synthetic routes or optimized extraction methods to ensure adequate supply for clinical studies and potential commercial applications.
The regulatory pathway for developing eburicoic acid as a therapeutic agent will require comprehensive safety and efficacy data from clinical trials. Given its natural origin and complex structure, determining the appropriate regulatory classification and development strategy will be crucial for advancing this compound toward clinical use.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume